molecular formula C7H15NO2 B1265749 tert-Butyl L-alaninate CAS No. 21691-50-9

tert-Butyl L-alaninate

Cat. No.: B1265749
CAS No.: 21691-50-9
M. Wt: 145.2 g/mol
InChI Key: TZHVYFBSLOMRCU-YFKPBYRVSA-N
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Description

tert-Butyl L-alaninate: is a chemical compound with the molecular formula C7H15NO2. It is an ester derivative of L-alanine, where the carboxyl group of L-alanine is esterified with tert-butyl alcohol. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Scientific Research Applications

Chemistry: tert-Butyl L-alaninate is widely used in peptide synthesis as a protecting group for the carboxyl group of amino acids. It helps in the stepwise synthesis of peptides by preventing unwanted reactions at the carboxyl group.

Biology: In biological research, this compound is used as a building block for the synthesis of various bioactive peptides and proteins. It is also used in the study of enzyme-substrate interactions and protein folding.

Medicine: this compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients. It is involved in the synthesis of drugs that target specific enzymes or receptors in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. It serves as a precursor for the synthesis of various functional materials.

Safety and Hazards

The safety data sheet for a similar compound, L-Alanine tert-butyl ester hydrochloride, indicates that it can cause burns of eyes, skin, and mucous membranes. It is also flammable, and containers may explode when heated . Vapors may form explosive mixtures with air .

Biochemical Analysis

Biochemical Properties

Tert-Butyl L-alaninate participates in biochemical reactions primarily as a protected form of L-alanine. It interacts with various enzymes and proteins involved in peptide synthesis. For instance, it can be used in the synthesis of peptides by reacting with other amino acids to form peptide bonds. The tert-butyl group provides steric hindrance, which can protect the amino group from unwanted reactions during synthesis. This compound is soluble in methanol and is hygroscopic, meaning it readily absorbs moisture from the air .

Cellular Effects

This compound influences cellular processes by acting as a precursor in the synthesis of peptides and proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for protein synthesis. In particular, the presence of this compound can enhance the production of specific proteins that are crucial for cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with enzymes involved in peptide synthesis. It can act as a substrate for these enzymes, facilitating the formation of peptide bonds. The tert-butyl group can also influence the binding interactions with biomolecules, potentially inhibiting or activating specific enzymes. This can lead to changes in gene expression and protein production, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade when exposed to heat and humidity. Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for use in various biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can promote normal cellular functions and protein synthesis. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing oxidative stress. These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes such as alanine transaminase, which catalyzes the transfer of amino groups. This interaction can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is essential for optimizing the use of this compound in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s solubility in methanol also facilitates its distribution in aqueous environments, making it accessible for various biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its effects on cellular activity. The presence of targeting signals or post-translational modifications can direct the compound to particular organelles, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its function in peptide synthesis and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl L-alaninate can be synthesized through the esterification of L-alanine with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of L-alanine and tert-butyl alcohol into a reactor with an acid catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is separated and purified using industrial-scale distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl L-alaninate can undergo oxidation reactions to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of this compound oxide or hydroxide.

    Reduction: Formation of tert-butyl L-alaninol or tert-butyl L-alanine.

    Substitution: Formation of various substituted this compound derivatives.

Comparison with Similar Compounds

    tert-Butyl glycinate: An ester derivative of glycine used in peptide synthesis.

    tert-Butyl L-phenylalaninate: An ester derivative of L-phenylalanine used in the synthesis of bioactive peptides.

    tert-Butyl L-serinate: An ester derivative of L-serine used in the synthesis of peptides and proteins.

Uniqueness: tert-Butyl L-alaninate is unique due to its specific structure and reactivity. It provides selective protection for the carboxyl group of L-alanine, making it highly valuable in peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice among similar compounds.

Properties

IUPAC Name

tert-butyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVYFBSLOMRCU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176074
Record name tert-Butyl L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21691-50-9
Record name L-Alanine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21691-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl L-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021691509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the function of tert-butyl L-alaninate in the synthesis of the ACE inhibitors described in the paper?

A1: In this study, this compound serves as a key reagent in the multi-step synthesis of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives. These derivatives demonstrate potent ACE inhibitory activity. Specifically, this compound reacts with an intermediate compound, (1S)-5-(1-benzyloxycarbonyl-4-piperidyl)-1-ethoxycarbonylpentyl methanesulfonate, to introduce the L-alanine moiety into the target molecule structure. [] This step is crucial for achieving the desired stereochemistry and overall structure of the final ACE inhibitors.

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